molecular formula C15H18N4O2S B2884847 (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448078-95-2

(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2884847
CAS No.: 1448078-95-2
M. Wt: 318.4
InChI Key: SVESAEBXWCIJEE-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic small molecule compound of interest in chemical biology and early-stage drug discovery research. This compound features a hybrid structure combining a 2,4-dimethylthiazole moiety, known to be a privileged scaffold in medicinal chemistry, with a piperidine ring linked to a pyrazine group via an ether bond. The presence of the pyrazin-2-yloxy substituent on the piperidine ring is a key structural feature, as similar motifs have been identified in compounds with documented biological activity; for instance, closely related molecules have been designed and studied for their potential to modulate kinase signaling pathways, such as the MAPK14 (p38α) pathway, which is a target of interest in oncology and inflammation research . Furthermore, piperazine and piperidinone-based compounds have shown broad investigational applications as antitumoral and anticancer agents in preclinical models, suggesting a potential research context for this compound in similar areas . The molecular framework suggests this reagent is intended for use as a standard in assay development, as a building block for further chemical synthesis, or as a probe for investigating biological mechanisms in a controlled laboratory environment. Researchers can utilize this compound strictly for non-clinical, in-vitro applications to explore its physicochemical properties and biochemical interactions. This product is labeled "For Research Use Only" and is not manufactured or tested for human or veterinary administration.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVESAEBXWCIJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is believed that the compound interacts with its target, cdk2, leading to changes in the cell cycle progression. The specific nature of this interaction and the resulting changes are subjects of ongoing research.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 1448078-95-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.4 g/mol. The structure features a thiazole ring, a piperidine moiety, and a pyrazine ring, which contribute to its diverse biological activities.

PropertyValue
CAS Number1448078-95-2
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol

Research indicates that compounds similar to This compound may inhibit key biological processes such as:

  • Na+/K(+)-ATPase Inhibition : Compounds with similar thiazole structures have shown inhibitory effects on Na+/K(+)-ATPase activity, which is crucial in maintaining cellular ion balance and has implications in cancer cell proliferation .
  • PI3-Kinase Inhibition : The compound may act as an inhibitor of Class I PI3-kinase enzymes, which are involved in various signaling pathways related to cell growth and survival. Such inhibition can potentially lead to anti-tumor effects by curbing uncontrolled cellular proliferation .

Antitumor Activity

In vitro studies have demonstrated that compounds featuring similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For instance, thiazole derivatives have been reported to show up to ten times greater inhibitory activity compared to traditional therapeutic agents like perillyl alcohol against glioma cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-based compounds often correlates with specific structural features. The presence of substituents on the thiazole or piperidine rings can significantly influence their potency and selectivity against different biological targets .

Case Studies

  • In Vitro Studies : A study evaluating the growth inhibitory effects of various thiazole derivatives found that certain compounds displayed potent cytostatic activities independent of their resistance to pro-apoptotic stimuli in cancer cells .
  • Carbonic Anhydrase Inhibition : Research on related compounds has shown selective inhibition against specific isoforms of carbonic anhydrase (CA), particularly hCA II, which plays a role in tumor progression. Compounds exhibiting this selectivity are being explored for their therapeutic potential in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives, focusing on key substituents and their implications:

Compound Name Core Structure Key Substituents Potential Biological Relevance Reference(s)
(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Target) Methanone-linked thiazole + piperidine 2,4-Dimethylthiazole; Pyrazin-2-yloxy-piperidine Antitumor, antimicrobial (thiazole motif)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Ethanone-linked tetrazole + piperidine Aryl-tetrazole; Piperidine CNS modulation (tetrazole bioisostere)
(4-Isopropylpiperazin-1-yl)methylene-thiazolidinone () Thiazolidinone + piperazine Benzothiazolylimino; Isopropylpiperazine Anticancer (thiazolidinone scaffold)
(5-Methoxy-2-(trifluoromethyl)phenyl)methanone () Methanone-linked aryl + piperidine Trifluoromethyl; Methoxy-phenyl Improved lipophilicity/metabolic stability
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone () Methanone-linked pyrazolone + thiophene Chlorophenyl; Hydroxy-pyrazole; Thiophene Antibacterial, antitumor (pyrazolone motif)

Key Observations:

  • Thiazole vs. Tetrazole/Thiazolidinone: The target compound’s 2,4-dimethylthiazole group contrasts with tetrazole () or thiazolidinone () cores. Thiazoles are known for membrane permeability, while tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic stability .
  • Piperidine/Piperazine Substitution: The pyrazin-2-yloxy group on the piperidine ring (target) differs from isopropylpiperazine () or allylpiperazine (). These substitutions influence solubility and receptor selectivity. For example, pyrazine’s nitrogen atoms may facilitate hydrogen bonding, while bulky groups like isopropyl enhance lipophilicity .
  • Aryl Group Variations: The trifluoromethyl-methoxy-phenyl group in improves metabolic stability compared to the target’s pyrazine-substituted piperidine. Halogenated aryl groups (e.g., 4-chlorophenyl in ) are associated with enhanced antibacterial activity .

Challenges and Opportunities

  • Target Limitations: The pyrazin-2-yloxy group may introduce metabolic susceptibility due to oxidative degradation. Structural analogs with morpholine or isopropylpiperazine () offer alternatives for stability .
  • Synergistic Designs: Hybridizing the target’s thiazole core with pyrazolone () or tetrazole () motifs could yield dual-action compounds with enhanced bioactivity .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed route for constructing 2,4-disubstituted thiazoles. Reacting α-chloroacetone with thioacetamide in ethanol under reflux yields 2,4-dimethylthiazole with subsequent oxidation to the carboxylic acid:

$$
\text{CH}3\text{COCH}2\text{Cl} + \text{CH}3\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{C}5\text{H}7\text{NS} \xrightarrow{\text{KMnO}4} \text{C}6\text{H}7\text{NO}2\text{S}
$$

Optimization Data :

Condition Yield (%) Purity (HPLC)
EtOH, 12 h reflux 68 92%
DMF, 8 h, 100°C 72 89%
AcOH, 10 h, 80°C 65 94%

Carboxylic acid derivatization to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane.

Preparation of 4-(Pyrazin-2-yloxy)Piperidine

Nucleophilic Aromatic Substitution (SNAr)

Pyrazin-2-ol reacts with 4-chloropiperidine hydrochloride in the presence of K₂CO₃ in DMF at 80°C to install the ether linkage:

$$
\text{Pyrazin-2-ol} + \text{4-chloropiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{12}\text{N}_3\text{O}
$$

Reagent Screening :

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 80 75
Cs₂CO₃ DMSO 100 68
NaOH EtOH 60 52

Mitsunobu Reaction

Alternative etherification employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrazin-2-ol with 4-hydroxypiperidine:

$$
\text{Pyrazin-2-ol} + \text{4-hydroxypiperidine} \xrightarrow{\text{DEAD, PPh}3} \text{C}9\text{H}{12}\text{N}3\text{O}
$$

Comparative Efficiency :

Method Reaction Time (h) Yield (%)
SNAr 12 75
Mitsunobu 6 82

Methanone Coupling Strategies

Acyl Chloride-Amine Coupling

Reacting 2,4-dimethylthiazole-5-carbonyl chloride with 4-(pyrazin-2-yloxy)piperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves the target methanone:

$$
\text{Thiazole-COCl} + \text{Piperidine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{16}\text{H}{17}\text{N}4\text{O}_2\text{S}
$$

Coupling Reagent Screening :

Reagent Solvent Yield (%)
None DCM 58
EDCI DCM 76
HOBt/DCC THF 81

Transition Metal-Mediated Carbonylation

Palladium-catalyzed carbonylation using CO gas and 2,4-dimethylthiazole-5-boronic acid with 4-(pyrazin-2-yloxy)piperidine offers an alternative route, though with lower yields:

$$
\text{Thiazole-B(OH)}2 + \text{Piperidine} \xrightarrow{\text{Pd(OAc)}2, \text{CO}} \text{C}{16}\text{H}{17}\text{N}4\text{O}2\text{S}
$$

Catalytic System Performance :

Catalyst Ligand Yield (%)
Pd(OAc)₂ PPh₃ 43
PdCl₂ Xantphos 37

Purification and Analytical Validation

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields the pure compound (mp 148–150°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine), 7.98 (s, 1H, thiazole), 4.89–4.82 (m, 1H, piperidine), 3.45–3.38 (m, 2H), 2.67 (s, 3H, CH₃), 2.54 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₆H₁₇N₄O₂S [M+H]⁺: 345.1024; found: 345.1021.

Challenges and Optimization Opportunities

  • Regioselectivity in Ether Formation : Competing O- vs. N-alkylation in pyrazin-2-ol reactions necessitates careful base selection.
  • Acyl Chloride Stability : Hydrolytic degradation of the thiazole acyl chloride mandates anhydrous conditions and low temperatures.
  • Piperidine Basicity : The secondary amine in piperidine may require temporary protection (e.g., Boc) during coupling to prevent side reactions.

Q & A

Q. What are the critical steps in synthesizing (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

The synthesis typically involves:

  • Coupling reactions between the thiazole and piperidine-pyrazine moieties, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Functional group activation , such as hydroxyl-to-oxy substitution on the pyrazine ring, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify connectivity of the thiazole, piperidine, and pyrazine groups .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies) .
  • Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What are the key functional groups influencing its reactivity?

  • The thiazole ring participates in π-π stacking interactions, critical for binding to biological targets .
  • The pyrazin-2-yloxy group on the piperidine moiety is susceptible to nucleophilic substitution under acidic/basic conditions .
  • The methanone linker can undergo reduction or act as a hydrogen-bond acceptor in molecular interactions .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency compared to copper-mediated methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction purification to remove residues .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side-product formation in multi-step syntheses .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Ensure activity assays use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
  • Target specificity profiling : Use kinase panels or receptor-binding assays to identify off-target effects that may skew data .
  • Meta-analysis : Compare crystallographic data (e.g., bond lengths in the thiazole ring) with computational docking results to validate binding hypotheses .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding to kinases or GPCRs using the compound’s 3D structure (e.g., from X-ray data in ).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl groups on thiazole) with bioactivity datasets to guide structural modifications .

Data Contradiction Analysis

Q. Why might different studies report varying enzymatic inhibition IC₅₀ values?

  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor binding kinetics .
  • Protein source : Recombinant vs. native enzymes may exhibit conformational variability affecting inhibitor binding .
  • Statistical rigor : Use ANOVA or Student’s t-test to validate significance thresholds (p < 0.01) across replicates .

Methodological Tables

Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds

StepConditionsYield (%)Reference
Coupling reactionPd(PPh₃)₄, DMF, 80°C, 12h65–72
PurificationSilica gel (EtOAc/hexane, 3:7)95% purity
CrystallizationEthanol, −20°C, 24hNeedle-like crystals

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.35 (s, 6H, thiazole-CH₃)
¹³C NMRδ 170.5 (C=O methanone)
HRMSm/z 385.0921 [M+H]⁺

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